methyl 6-ethynyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-ethynyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 6-ethynyl-1H-indole-2-carboxylate typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 6-ethynyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethynyl group into a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form an ethyl group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 6-ethynyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential as antiviral and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 6-ethynyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the indole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 6-ethynyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-bromo-1H-indole-2-carboxylate: Used in the synthesis of more complex molecules.
Methyl 6-methoxy-1H-indole-2-carboxylate: Exhibits anti-inflammatory properties.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
2694721-91-8 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 6-ethynyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9NO2/c1-3-8-4-5-9-7-11(12(14)15-2)13-10(9)6-8/h1,4-7,13H,2H3 |
InChI Key |
DXKKTVYYKUELQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)C#C |
Purity |
95 |
Origin of Product |
United States |
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